molecular formula C18H18N2OS2 B12165128 4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12165128
M. Wt: 342.5 g/mol
InChI Key: VTUILEIQEBHGAI-UHFFFAOYSA-N
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Description

4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that features a benzothieno-pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfur-containing reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds include other thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms. These compounds share some biological activities but differ in their specific structures and properties. For example, derivatives of pyrido[2,3-d]pyrimidine exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties . The uniqueness of 4-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its specific structure and the range of biological activities it exhibits.

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

4-(2-phenoxyethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H18N2OS2/c1-2-6-13(7-3-1)21-10-11-22-17-16-14-8-4-5-9-15(14)23-18(16)20-12-19-17/h1-3,6-7,12H,4-5,8-11H2

InChI Key

VTUILEIQEBHGAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCCOC4=CC=CC=C4

Origin of Product

United States

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